molecular formula C10H9N5O B11888929 9-(5-Methylfuran-2-yl)-9H-purin-6-amine CAS No. 6979-90-4

9-(5-Methylfuran-2-yl)-9H-purin-6-amine

Cat. No.: B11888929
CAS No.: 6979-90-4
M. Wt: 215.21 g/mol
InChI Key: SWYYSGPGLOMTBH-UHFFFAOYSA-N
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Description

9-(5-Methylfuran-2-yl)-9H-purin-6-amine is a heterocyclic compound that features a purine core substituted with a 5-methylfuran group

Mechanism of Action

The mechanism of action of 9-(5-Methylfuran-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(5-Methylfuran-2-yl)-9H-purin-6-amine is unique due to its combination of a purine core with a 5-methylfuran group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

9-(5-Methylfuran-2-yl)-9H-purin-6-amine is a purine derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes associated with critical biological pathways, including those involved in cell proliferation and survival.
  • Receptor Modulation : It may interact with specific receptors on cell surfaces, influencing signal transduction pathways that regulate cellular functions.
  • Antimicrobial Activity : Preliminary studies indicate potential effectiveness against various bacterial strains, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .

Biological Activity Data

A summary of key biological activities observed in studies involving this compound is presented in the table below:

Activity Type Target Effect Reference
AnticancerVarious cancer cell linesInduces apoptosis and inhibits proliferation
AntimicrobialStaphylococcus aureusInhibitory effect against MRSA
Enzyme InhibitionAcetylcholinesterase (AChE)Moderate inhibition at high concentrations
Signal Transduction ModulationCell surface receptorsAlters signaling pathways affecting growth

Case Studies and Research Findings

  • Anticancer Properties :
    A study evaluated the cytotoxic effects of various purine derivatives, including this compound, on cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, leading to increased apoptosis rates. This suggests its potential as an anticancer agent that warrants further exploration in clinical settings .
  • Antimicrobial Activity :
    Research focusing on the antimicrobial properties of purine derivatives revealed that this compound exhibited notable activity against both gram-positive bacteria and resistant strains such as MRSA. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for its antibacterial efficacy .
  • Enzyme Inhibition Studies :
    Inhibition assays conducted on acetylcholinesterase revealed that this compound can moderately inhibit enzyme activity, which may have implications for neurodegenerative diseases like Alzheimer's. This highlights its potential for developing therapeutic strategies targeting cholinergic dysfunctions .

Properties

CAS No.

6979-90-4

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

9-(5-methylfuran-2-yl)purin-6-amine

InChI

InChI=1S/C10H9N5O/c1-6-2-3-7(16-6)15-5-14-8-9(11)12-4-13-10(8)15/h2-5H,1H3,(H2,11,12,13)

InChI Key

SWYYSGPGLOMTBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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